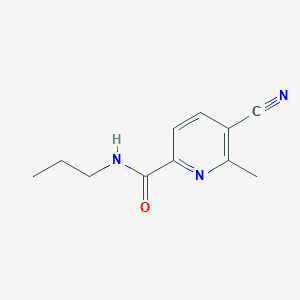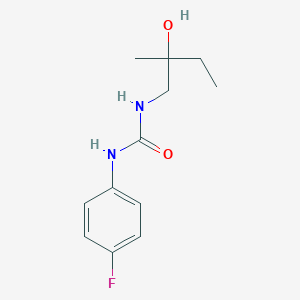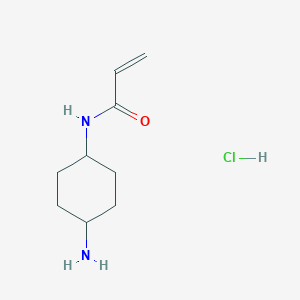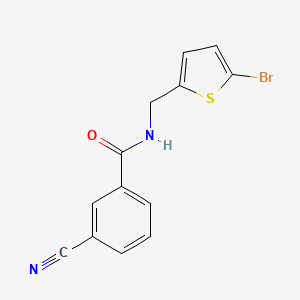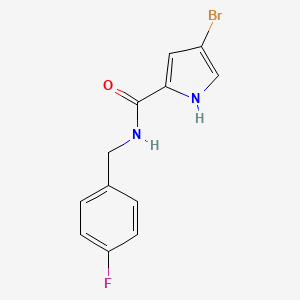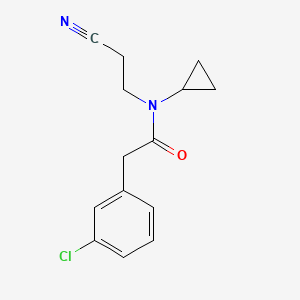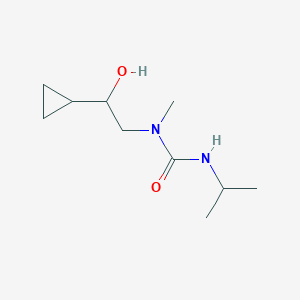
1-(2-Cyclopropyl-2-hydroxyethyl)-3-isopropyl-1-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyclopropyl-2-hydroxyethyl)-3-isopropyl-1-methylurea is a chemical compound with a unique structure that includes a cyclopropyl group, a hydroxyethyl group, and a urea moiety
準備方法
The synthesis of 1-(2-Cyclopropyl-2-hydroxyethyl)-3-isopropyl-1-methylurea typically involves the reaction of cyclopropyl-containing intermediates with isopropyl and methylurea derivatives. Specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclopropylation: Introduction of the cyclopropyl group through cyclopropanation reactions.
Hydroxyethylation: Addition of a hydroxyethyl group using appropriate reagents and catalysts.
Urea Formation: Reaction of isopropyl and methylurea derivatives under controlled conditions to form the final compound.
Industrial production methods may involve optimization of these reactions to achieve high yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis platforms.
化学反応の分析
1-(2-Cyclopropyl-2-hydroxyethyl)-3-isopropyl-1-methylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(2-Cyclopropyl-2-hydroxyethyl)-3-isopropyl-1-methylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-Cyclopropyl-2-hydroxyethyl)-3-isopropyl-1-methylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
1-(2-Cyclopropyl-2-hydroxyethyl)-3-isopropyl-1-methylurea can be compared with similar compounds such as:
- 1-{2-[cyclopropyl(2-hydroxyethyl)amino]acetyl}imidazolidin-2-one
- 1-(2-Cyclopropyl-2-hydroxyethyl)-3-[2-(dimethylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1-methylurea
- 1-(2-Cyclopropyl-2-hydroxyethyl)-1-methyl-3-[2-(3-pyridinyl)ethyl]urea
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can influence their chemical reactivity and biological activity.
特性
分子式 |
C10H20N2O2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC名 |
1-(2-cyclopropyl-2-hydroxyethyl)-1-methyl-3-propan-2-ylurea |
InChI |
InChI=1S/C10H20N2O2/c1-7(2)11-10(14)12(3)6-9(13)8-4-5-8/h7-9,13H,4-6H2,1-3H3,(H,11,14) |
InChIキー |
XHZAGFKGMQISCK-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)N(C)CC(C1CC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-((3aS,4R,6R,6aS)-6-formyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate](/img/structure/B14900921.png)
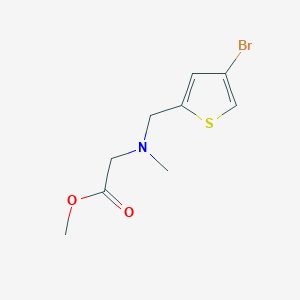
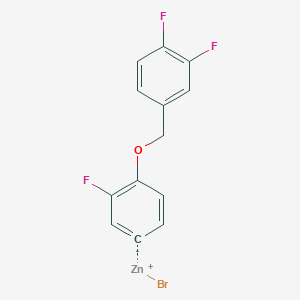
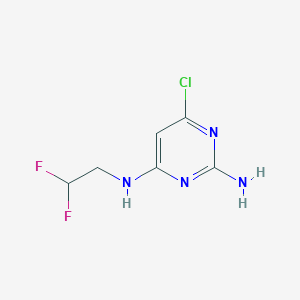
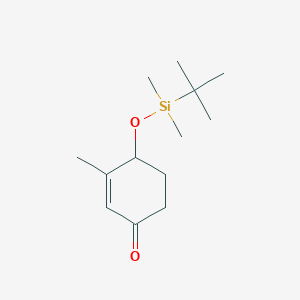
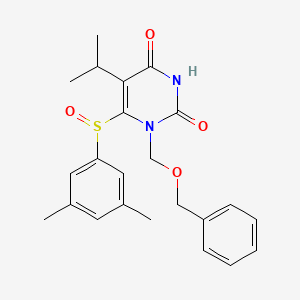
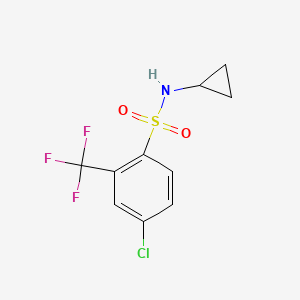
![tert-Butyl 2-amino-3-cyano-6,6-dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B14900955.png)
